Methyl 3,5-difluoro-2-nitrobenzoate
Overview
Description
Methyl 3,5-difluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H5F2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a nitro group. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Methyl 3,5-difluoro-2-nitrobenzoate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . The primary targets of this compound are the organoboron reagents used in these reactions .
Mode of Action
In the Suzuki-Miyaura coupling reaction, this compound interacts with its targets (organoboron reagents) through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds, which can have numerous applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Pharmacokinetics
It’s worth noting that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, polarity, and the presence of functional groups .
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a molecular and cellular level, the compound’s action could potentially lead to changes in the structure and function of molecules synthesized using this reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy in the Suzuki-Miyaura coupling reaction can be influenced by the choice of catalyst and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-difluoro-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 3,5-difluorobenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of continuous-flow technology can significantly reduce reaction times and improve overall production efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-difluoro-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Reduction: Methyl 3,5-difluoro-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-difluoro-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrobenzoates. It serves as a model substrate to investigate the mechanisms of enzymatic transformations.
Medicine: Research on this compound includes its potential use in the development of pharmaceuticals. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and coatings.
Comparison with Similar Compounds
- Methyl 3,5-difluorobenzoate
- Methyl 3,5-dichloro-2-nitrobenzoate
- Methyl 3,5-dibromo-2-nitrobenzoate
Comparison: Methyl 3,5-difluoro-2-nitrobenzoate is unique due to the presence of both fluorine and nitro groups on the benzene ring. The fluorine atoms enhance the compound’s stability and reactivity compared to its chloro and bromo analogs. Additionally, the nitro group provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3,5-difluoro-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)5-2-4(9)3-6(10)7(5)11(13)14/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNFXAWOOHTXBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673211 | |
Record name | Methyl 3,5-difluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910123-09-0 | |
Record name | Methyl 3,5-difluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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